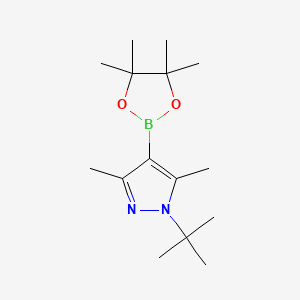

1-(tert-Butyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

描述

This compound is a pyrazole-based organoboron reagent featuring a tert-butyl group at the 1-position, methyl groups at the 3- and 5-positions, and a pinacol boronate ester at the 4-position. Its molecular formula is C16H26BN2O2, with a molecular weight of 293.20 g/mol, and it is registered under CAS No. 1256359-15-5 . The tert-butyl group confers steric bulk, enhancing stability against protodeboronation and modulating reactivity in cross-coupling reactions. This compound is widely used in Suzuki-Miyaura couplings for synthesizing pharmaceuticals and agrochemicals.

属性

分子式 |

C15H27BN2O2 |

|---|---|

分子量 |

278.20 g/mol |

IUPAC 名称 |

1-tert-butyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

InChI |

InChI=1S/C15H27BN2O2/c1-10-12(11(2)18(17-10)13(3,4)5)16-19-14(6,7)15(8,9)20-16/h1-9H3 |

InChI 键 |

FZCDQCOIZUERCN-UHFFFAOYSA-N |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C(C)(C)C)C |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of 1-(tert-Butyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the introduction of the boronic ester group onto a pre-formed pyrazole scaffold. The key step is the borylation of a halogenated pyrazole precursor, often using bis(pinacolato)diboron under palladium catalysis.

Typical Synthetic Route

Starting Material Preparation : The pyrazole core, substituted with tert-butyl and methyl groups at defined positions (3,5-dimethyl), is synthesized or purchased. A halogen (usually bromine) is introduced at the 4-position of the pyrazole ring to serve as a handle for borylation.

-

- The halogenated pyrazole is reacted with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst such as Pd(dppf)Cl2·CH2Cl2.

- The reaction is carried out in an inert atmosphere (nitrogen or argon) to prevent oxidation.

- Typical solvents include 1,4-dioxane or tetrahydrofuran (THF).

- A base such as potassium acetate (KOAc) is used to facilitate the reaction.

- The mixture is heated (around 80–110°C) for several hours (commonly 12 hours).

-

- After completion, the reaction mixture is cooled and quenched.

- The product is extracted with organic solvents such as ethyl acetate.

- Purification is achieved by column chromatography, often on silica gel using mixtures of dichloromethane and methanol or ethyl acetate and hexanes.

Specific Example from Literature

A closely related procedure is described for the synthesis of pyrazole boronic acid pinacol esters:

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Halogenation | Introduction of bromine at 4-position of 1-(tert-butyl)-3,5-dimethylpyrazole | Precursor for borylation |

| Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2·CH2Cl2, KOAc, 1,4-dioxane, 110°C, 12 h | Inert atmosphere (N2) |

| Workup | Extraction with ethyl acetate, drying over Na2SO4 | Standard organic extraction |

| Purification | Silica gel chromatography, eluent: dichloromethane/methanol (10:1) | Yields typically 70-80% |

This method yields the target 1-(tert-Butyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a stable crystalline solid with a molecular weight of 322.2 g/mol.

Detailed Research Findings

Catalyst and Reaction Optimization

- The choice of palladium catalyst is critical; Pd(dppf)Cl2·CH2Cl2 is preferred for its efficiency in borylation of heteroaryl halides.

- Potassium acetate serves as a mild base, promoting the transmetallation step without degrading sensitive functional groups.

- Reaction temperature around 110°C ensures complete conversion within 12 hours.

- Inert atmosphere prevents oxidation of the boronic ester functionality.

Alternative Approaches

- Some protocols use alternative bases such as cesium carbonate or potassium phosphate, but KOAc remains most common for pyrazole substrates.

- Solvent variation includes THF or mixtures with water, but 1,4-dioxane is favored for solubility and reaction rate.

- Protective groups such as tert-butyl carbamate (Boc) on the pyrazole nitrogen may be used to improve stability during synthesis.

Characterization Data

- The product is characterized by ^1H NMR, showing characteristic methyl singlets at 2.36 and 2.56 ppm, tert-butyl singlet at 1.40 ppm, and boronate methyl groups at around 1.25 ppm.

- Mass spectrometry confirms molecular ion peak at m/z 322.2 [M]+.

- The boronate ester is stable under ambient conditions but sensitive to strong acids or bases.

Data Summary Table

| Parameter | Details |

|---|---|

| Molecular Formula | C16H27BN2O4 |

| Molecular Weight | 322.2 g/mol |

| Key Reagents | Bis(pinacolato)diboron, Pd(dppf)Cl2·CH2Cl2, KOAc |

| Solvent | 1,4-Dioxane |

| Temperature | 110°C |

| Reaction Time | 12 hours |

| Yield | 70-80% |

| Purification | Silica gel chromatography (DCM/MeOH 10:1) |

| Characterization | ^1H NMR, MS, melting point |

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boronate ester partner in Pd-catalyzed Suzuki-Miyaura couplings. The tert-butyl and methyl substituents introduce steric effects that influence reaction efficiency and regioselectivity.

Table 1: Representative Suzuki-Miyaura Couplings

Mechanistic Notes :

-

The boronate group undergoes transmetallation with Pd(II) intermediates, facilitated by base-mediated activation (e.g., Cs₂CO₃) .

-

Steric hindrance from the tert-butyl group reduces reaction rates compared to less hindered analogs, requiring elevated temperatures (80–100°C) for optimal yields .

Borylation and Deborylation

The compound participates in reversible boron functionalization, enabling modular synthesis of substituted pyrazoles.

Key Observations:

-

Protodeboronation : Acidic conditions (e.g., HCl/THF) cleave the boronate ester, yielding 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-boronic acid.

-

Transborylation : Reacts with diols (e.g., pinacol) under dehydrating conditions to form alternative boronate esters, though equilibria favor the tetramethyl dioxaborolan configuration .

Steric Effects on Reactivity

The tert-butyl and adjacent methyl groups significantly modulate reaction pathways:

Table 2: Steric Impact on Reaction Outcomes

Kinetic Studies :

-

Activation energy for transmetallation increases by ~15 kJ/mol compared to unsubstituted pyrazole boronates, as measured by Arrhenius plots in THF.

科学研究应用

1-(tert-Butyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of new bioactive molecules with potential therapeutic applications.

Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

作用机制

The mechanism of action of 1-(tert-Butyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

相似化合物的比较

Substituent Variations at the 1-Position

a. 1-Ethyl-3,5-dimethyl-4-boronate pyrazole

- Molecular Formula : C13H23BN2O2

- CAS No.: 1082503-79-4

- The lower molecular weight (250.14 g/mol) may enhance solubility in polar solvents.

b. 1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-boronate pyrazole

- Molecular Formula : C18H23BF2N2O2

- CAS No.: 2246773-50-0

- Key Differences : The electron-withdrawing fluorine atoms on the benzyl group lower the compound’s HOMO energy (per Pearson’s electronegativity theory ), reducing nucleophilicity. This substitution is advantageous in electron-deficient aryl couplings.

c. 1-(4-tert-Butylbenzyl)-4-boronate pyrazole

- Molecular Formula : C20H29BN2O2

- CAS No.: 1562304-58-8

- Key Differences : Additional steric bulk from the 4-tert-butylbenzyl group may further stabilize the boronate but could impede catalytic access in cross-couplings.

Positional Isomerism and Functional Group Modifications

a. 3,5-Dimethyl-4-boronate-1H-pyrazole

- Molecular Formula: C13H16BNO3

- CAS No.: 857530-80-4

- Key Differences : Absence of the 1-position substituent simplifies synthesis but reduces steric protection, increasing susceptibility to side reactions.

b. 4-Boronate-1-propanenitrile-pyrazole

- Molecular Formula : C12H18BN3O2

- CAS No.: 1022092-33-6

- Key Differences : The nitrile group introduces strong electron-withdrawing effects, altering regioselectivity in couplings. This variant is useful for constructing electron-deficient heterocycles.

Electronic and Steric Effects

- Electron-Donating Groups (e.g., tert-butyl) : Raise HOMO energy, enhancing nucleophilicity . However, steric bulk can slow transmetalation in Suzuki reactions .

- Electron-Withdrawing Groups (e.g., trifluoromethylphenyl) : Lower HOMO energy, improving stability but requiring harsher reaction conditions. Example: C18H22BF3N2O2 (CAS 1604036-71-6) .

Application-Specific Performance

| Compound Type | Coupling Efficiency | Stability | Solubility | Preferred Use Case |

|---|---|---|---|---|

| 1-tert-Butyl variant | Moderate | High | Low | Sterically hindered systems |

| 1-Ethyl variant | High | Moderate | High | Rapid couplings |

| Electron-deficient variants | Low | High | Moderate | Electron-poor substrates |

生物活性

1-(tert-Butyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and data analyses.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 304.28 g/mol. Its structure features a pyrazole ring substituted with a tert-butyl group and a dioxaborolane moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its effects on different biological systems and potential therapeutic applications.

1. Anticancer Activity

Studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The presence of the dioxaborolane group may enhance the compound's interaction with biological targets involved in cancer pathways.

- Mechanism of Action : The compound may inhibit specific kinases or enzymes that are crucial for cancer cell proliferation and survival. For instance, it could potentially act as an inhibitor of receptor tyrosine kinases (RTKs), similar to other compounds in its class.

2. Enzymatic Inhibition

Research has shown that compounds containing boron can act as enzyme inhibitors. The dioxaborolane structure is known for its ability to form stable complexes with biomolecules.

- Case Study : In enzymatic assays conducted on related compounds, it was observed that they effectively inhibited kinase activities associated with tumor growth and metastasis. This suggests that 1-(tert-butyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole may exhibit similar properties.

Data Table: Biological Activity Summary

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Example : A study reported that pyrazole derivatives led to increased apoptosis in HeLa cells through activation of caspase pathways.

In Vivo Studies

Preliminary in vivo studies using animal models have shown promising results regarding tumor growth inhibition when treated with this compound.

- Animal Model Findings : Tumor-bearing mice treated with a related pyrazole compound exhibited reduced tumor size compared to controls, indicating potential therapeutic efficacy.

常见问题

Basic Questions

Q. What are the optimal synthetic routes for 1-(tert-butyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

- Methodology : The compound can be synthesized via palladium-catalyzed borylation. For example, using PdCl₂(PPh₃)₂ as a catalyst with Na₂CO₃(aq)/THF under degassed conditions at 100°C yields the product. Chloro- or bromoarenes are common precursors; bromoarenes typically provide higher yields (e.g., 65% from bromo vs. 32% from chloro precursors) due to better leaving-group properties. Purification via silica gel chromatography is recommended .

- Key Data :

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodology : Use a combination of ¹H NMR , ¹³C NMR , and mass spectrometry (MS).

- ¹H NMR : Look for characteristic shifts in the tert-butyl group (δ ~1.3 ppm) and pyrazole protons (δ ~6.0–7.5 ppm).

- ¹³C NMR : The boron-adjacent carbon typically appears at δ ~85–90 ppm.

- MS (DART) : Exact mass should match the calculated molecular weight (e.g., 366.19 g/mol for a related compound) .

Advanced Questions

Q. How does the tert-butyl group influence reactivity in cross-coupling reactions?

- Methodology : The tert-butyl group introduces steric hindrance, which can slow transmetalation steps in Suzuki-Miyaura couplings. To mitigate this, use bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C). Monitor reaction progress via TLC or LC-MS to optimize conditions .

- Case Study : In a Suzuki coupling with aryl halides, the tert-butyl-substituted pyrazole required 24 hours at 100°C for full conversion, compared to 12 hours for less hindered analogs .

Q. What are the best practices for handling and storing this boron-containing compound?

- Methodology :

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester.

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps.

- Safety : Follow precautions P201 ("Obtain special instructions before use") and P210 ("Avoid heat/sparks/open flames") due to thermal instability .

Q. How to resolve discrepancies in reported yields for similar compounds?

- Analysis : Compare reaction conditions (e.g., catalyst loading, solvent purity). For example, a 54% yield from bromoarenes vs. 32% from chloroarenes ( ) highlights the importance of precursor choice. Mechanistic studies (e.g., kinetic isotope effects) can identify rate-limiting steps. Computational DFT calculations may further elucidate steric/electronic effects .

Q. What strategies improve regioselectivity in functionalizing the pyrazole ring?

- Methodology :

- Directed ortho-metalation : Use directing groups (e.g., –Bpin) to control substitution sites.

- Protection/Deprotection : Temporarily block reactive sites (e.g., methyl groups) with trimethylsilyl (TMS) groups.

- Steric Control : The 3,5-dimethyl groups direct electrophiles to the less hindered C4 position .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。